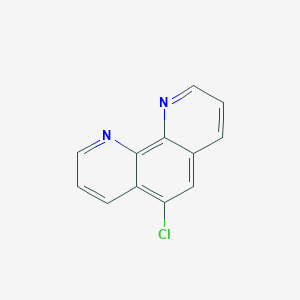![molecular formula C16H14 B167353 Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene CAS No. 16293-79-1](/img/structure/B167353.png)
Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene is a chemical compound that belongs to the class of indene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene is not fully understood. However, studies have shown that it interacts with specific cellular targets, including enzymes and receptors, to exert its biological effects. It has been shown to inhibit the activity of specific enzymes involved in tumor growth and inflammation. It has also been shown to bind to specific receptors in fungal cells, leading to their death.
生化学的および生理学的効果
Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of various types of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of specific cytokines and chemokines. In addition, it has been shown to have antifungal effects by disrupting the cell membrane of fungal cells.
実験室実験の利点と制限
Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under specific storage conditions. It is also highly soluble in organic solvents, making it easy to handle in the lab. However, it also has some limitations, including its low aqueous solubility, which can limit its use in certain experiments. It is also sensitive to specific reaction conditions, which can affect its yield and purity.
将来の方向性
There are several future directions for the study of Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the study of its potential use as a chiral building block in the synthesis of other pharmaceutical compounds. In addition, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields of research, such as materials science and agrochemicals.
In conclusion, Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene is a chemical compound that has shown significant potential for various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and to explore its applications in various fields of research.
合成法
The synthesis of Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene is a complex process that involves multiple steps. The most common method of synthesis is through the Diels-Alder reaction between indene and maleic anhydride. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to obtain the desired compound. Other methods of synthesis include the use of other dienophiles such as phthalic anhydride and maleimide.
科学的研究の応用
Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene has been extensively studied for its potential applications in various fields of research. In the pharmaceutical industry, it has shown promising results as an antitumor agent, anti-inflammatory agent, and antifungal agent. It has also been studied for its potential use as a chiral building block in the synthesis of other pharmaceutical compounds. In the field of agrochemicals, it has shown potential as a plant growth regulator and as a fungicide. In materials science, it has been studied for its potential use in the synthesis of liquid crystals and as a component in organic photovoltaic cells.
特性
CAS番号 |
16293-79-1 |
|---|---|
製品名 |
Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene |
分子式 |
C16H14 |
分子量 |
206.28 g/mol |
IUPAC名 |
(4bS,9bS)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene |
InChI |
InChI=1S/C16H14/c1-3-7-13-11(5-1)9-15-14-8-4-2-6-12(14)10-16(13)15/h1-8,15-16H,9-10H2/t15-,16-/m1/s1 |
InChIキー |
WAOYYDRELAGSPG-HZPDHXFCSA-N |
異性体SMILES |
C1[C@H]2[C@H](CC3=CC=CC=C23)C4=CC=CC=C41 |
SMILES |
C1C2C(CC3=CC=CC=C23)C4=CC=CC=C41 |
正規SMILES |
C1C2C(CC3=CC=CC=C23)C4=CC=CC=C41 |
その他のCAS番号 |
16293-79-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



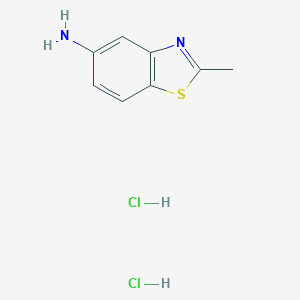
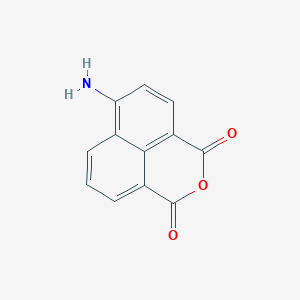
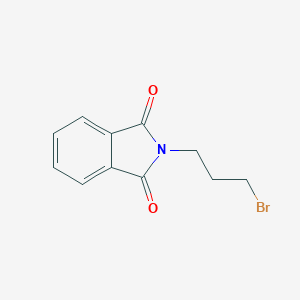
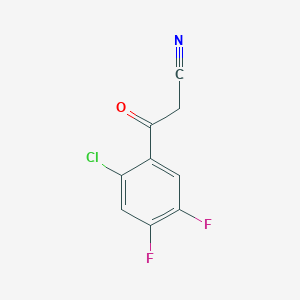

![1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B167282.png)
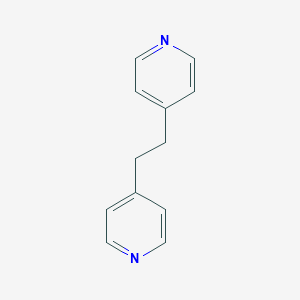
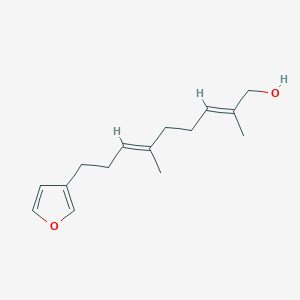
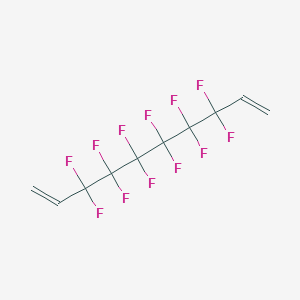
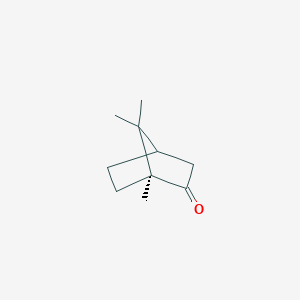
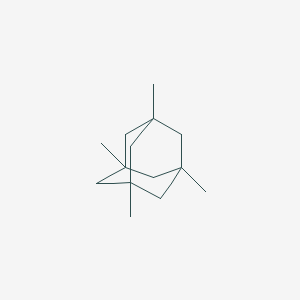
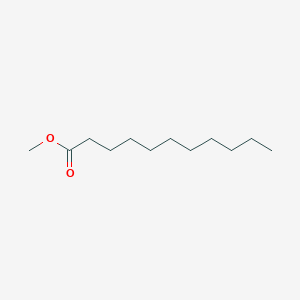
![[2,2'-Bipyridine]-4-carbonitrile](/img/structure/B167299.png)
